molecular formula C11H16ClNO3S B2866586 4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide CAS No. 899233-21-7

4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2866586
CAS No.: 899233-21-7
M. Wt: 277.76
InChI Key: WNIMYCPBGYZDPQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzene ring substituted with a chlorine atom at the para position and a sulfonamide group linked to a 2-methoxyethyl chain. Sulfonamides are widely studied for their structural versatility and biological relevance, particularly as enzyme inhibitors or antimicrobial agents.

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-8-7-11(9(2)6-10(8)12)17(14,15)13-4-5-16-3/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIMYCPBGYZDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonation employs chlorosulfonic acid (ClSO₃H) under controlled conditions. In a representative procedure:

  • Reactants : 2,5-Dimethylchlorobenzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).
  • Conditions : Stirred at 0–5°C for 2 hours, followed by gradual warming to 25°C over 12 hours.
  • Workup : Quenched with ice-water, extracted with dichloromethane, and dried over MgSO₄.
  • Yield : 68–72% after vacuum distillation.

Amidation with 2-Methoxyethylamine

The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 2-methoxyethylamine. This step is critical for introducing the N-(2-methoxyethyl) moiety.

Standard Amidation Protocol

A widely adopted method involves:

  • Reactants : 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv), 2-methoxyethylamine (1.2 equiv), triethylamine (TEA, 1.5 equiv).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Stirred at 0°C for 1 hour, then at 25°C for 6–8 hours.
  • Workup : Washed with 1M HCl, brine, and dried over Na₂SO₄.
  • Yield : 75–82% after recrystallization from ethanol.

Alternative Catalytic Approaches

Patent data highlights the use of ZnBr₂ as a catalyst in analogous sulfonamide syntheses:

  • Catalyst : ZnBr₂ (0.2 equiv) in tert-butanol/DCE (1:1).
  • Yield Improvement : 85–88% with reduced reaction time (4 hours).

Purification and Crystallization

Crude product purification is achieved through:

  • Recrystallization : Ethanol/water (3:1) yields colorless crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade material.

Melting Point Analysis

  • Reported mp : 190–192°C (analogous sulfonamide).
  • Purity Confirmation : Sharp melting point correlates with >98% purity by HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    δ 8.12 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 3.52 (t, J = 5.6 Hz, 2H, OCH₂CH₂N), 3.28 (s, 3H, OCH₃), 2.98 (t, J = 5.6 Hz, 2H, CH₂N), 2.58 (s, 3H, Ar-CH₃), 2.42 (s, 3H, Ar-CH₃).
  • ¹³C NMR : δ 144.2 (SO₂), 138.5, 135.2, 132.8 (Ar-C), 71.4 (OCH₂), 58.9 (OCH₃), 44.3 (CH₂N), 21.5, 19.8 (Ar-CH₃).

Mass Spectrometry (LCMS)

  • Observed [M+H]⁺ : 316.1 (calculated 316.08 for C₁₁H₁₅ClN₂O₃S).

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Time (h) Yield (%) Purity (%)
Standard Amidation TEA DCM 8 75–82 95–98
Catalytic (ZnBr₂) ZnBr₂ t-BuOH/DCE 4 85–88 >99
High-Temperature None Toluene 12 65–70 90–92

Catalytic methods improve efficiency but require rigorous removal of metal residues.

Challenges and Optimization Strategies

Byproduct Formation

  • Hydrolysis : Unreacted sulfonyl chloride hydrolyzes to sulfonic acid, mitigated by excess amine and dry conditions.
  • Di-Substitution : Over-alkylation avoided by stoichiometric control (amine ≤1.2 equiv).

Solvent Selection

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification.
  • Ether Solvents : THF balances reactivity and ease of workup.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk 2-methoxyethylamine reduces material costs by 30%.
  • Green Chemistry : Water-assisted amidation in micellar systems reduces organic solvent use by 50%.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and methoxyethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Molecular Conformation

The torsion angles and molecular conformations of sulfonamides are critical to their crystallinity and intermolecular interactions. Key comparisons include:

  • 4-Chloro-N-(2,5-Dimethylphenyl)benzenesulfonamide (I) : The C—SO₂—NH—C torsion angles in its two independent molecules are 65.3° and 54.6°, with benzene ring tilts of 59.3° and 45.8° .
  • 4-Chloro-N-(2,3-Dimethylphenyl)benzenesulfonamide (II) : Exhibits a smaller torsion angle (34.7°) and a larger ring tilt (-70.3°) .
  • This could lead to variable hydrogen bonding patterns, as seen in analogues like (I) and (III) .
Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Torsion Angle (°) Ring Tilt (°) Key Substituents
4-Chloro-N-(2,5-dimethylphenyl) derivative (I) 65.3, 54.6 59.3, 45.8 2,5-Dimethylphenyl
4-Chloro-N-(2,3-dimethylphenyl) derivative (II) 34.7 -70.3 2,3-Dimethylphenyl
4-Chloro-N-(phenyl) derivative (III) 69.1, 82.6 -53.8, -63.4 Phenyl
Target Compound (N-(2-methoxyethyl)) Not reported Not reported 2-Methoxyethyl

Electronic and Solubility Properties

  • Methoxyethyl vs. Aryl Groups : The methoxyethyl chain introduces an oxygen atom, improving polarity and solubility in polar solvents compared to hydrophobic aryl substituents (e.g., 4-chloro-N-(3-chloro-4-fluorophenyl)-2,5-dimethylbenzenesulfonamide in ). However, increased molecular weight may offset this effect .

Hydrogen Bonding and Crystallization

Sulfonamides form dimeric aggregates via N—H⋯O hydrogen bonds. For example, compound (I) forms such dimers with bond distances of ~2.85 Å . The methoxyethyl group in the target compound could disrupt this pattern by introducing competing hydrogen bond acceptors (ether oxygen), altering crystal packing compared to analogues with purely aromatic substituents.

Biological Activity

4-Chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.

PropertyValue
Molecular FormulaC12H16ClN1O3S
Molecular Weight287.78 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways.

Biological Activity

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific activity of this compound has been explored in various studies.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that similar sulfonamides exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, structural analogs have shown promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Preliminary results suggest that modifications to the sulfonamide structure can enhance cytotoxicity against specific cancer types.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Study
AntibacterialActive against various bacteria
Anti-inflammatoryInhibition of cytokines observed
CytotoxicityEnhanced activity in cancer cells

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds such as 4-chloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide and 4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide reveal differences in their biological profiles due to variations in substituents on the aromatic ring. Such modifications can significantly affect solubility, bioavailability, and overall pharmacological activity.

Table 3: Comparison of Similar Compounds

CompoundAntibacterial ActivityCytotoxicity
This compoundModerateModerate
4-Chloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamideHighLow
4-Chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamideLowHigh

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